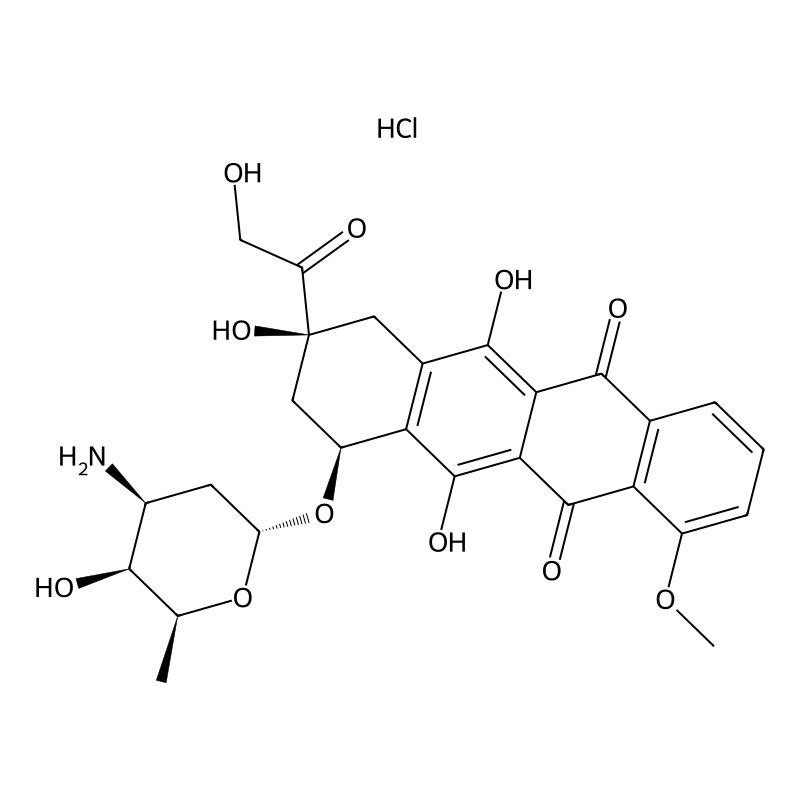

Doxorubicin Hydrochloride

C27H30ClNO11

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C27H30ClNO11

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Exploring Mechanisms of Action:

Researchers are actively investigating the precise mechanisms by which DOX·HCl exerts its anti-cancer effects. Studies have shown it interferes with DNA replication and repair through its interaction with topoisomerase II enzymes, ultimately leading to cell death []. Additionally, DOX·HCl can induce the formation of free radicals, further damaging cancer cells [].

Preclinical Studies and Drug Development:

DOX·HCl serves as a benchmark drug in preclinical studies for evaluating the efficacy and safety of novel anti-cancer agents. Its established mechanisms and well-documented effects allow researchers to compare the performance of new drugs against a known standard []. This knowledge is crucial for identifying promising candidates for further clinical development.

Investigating Drug Delivery Systems:

A major challenge associated with DOX·HCl is its potential for cardiotoxicity. Researchers are exploring various drug delivery systems to improve its therapeutic efficacy and minimize side effects. These systems aim to deliver the drug specifically to cancer cells, reducing its exposure to healthy tissues [].

Understanding Drug Resistance:

Cancer cells can develop resistance to DOX·HCl, limiting its effectiveness in certain cases. Research is ongoing to understand the mechanisms of resistance and identify strategies to overcome it. This knowledge is essential for improving treatment outcomes and preventing relapse [].

Doxorubicin Hydrochloride is a cytotoxic anthracycline antibiotic derived from the bacterium Streptomyces peucetius var. caesius. It is primarily used in the treatment of various cancers, including breast cancer, lung cancer, and lymphoma. The compound is characterized by its ability to intercalate into DNA, leading to disruption of DNA replication and transcription, which ultimately induces apoptosis in cancer cells. The chemical formula for Doxorubicin Hydrochloride is C27H30ClNO11, with a molar mass of approximately 579.98 g/mol .

DOX's primary mechanism of action involves DNA intercalation and topoisomerase II inhibition [].

- DNA intercalation: DOX inserts itself between DNA base pairs, disrupting DNA replication and transcription [].

- Topoisomerase II inhibition: Topoisomerase II enzymes are essential for DNA unwinding during cell division. DOX binds to these enzymes, preventing them from completing their function and leading to DNA damage [].

This combined effect ultimately triggers cell death in cancer cells [].

DOX is a potent drug with significant safety concerns:

- Cardiotoxicity: DOX can cause cumulative damage to heart muscle, leading to heart failure. This is a major dose-limiting side effect.

- Myelosuppression: DOX can suppress bone marrow function, reducing blood cell production and increasing the risk of infection.

- Genotoxicity: DOX can damage DNA and potentially increase the risk of secondary cancers.

Doxorubicin Hydrochloride is a highly regulated medication administered by healthcare professionals only due to its severe side effects.

Data:

- The risk of heart failure with DOX increases with cumulative dose.

- DOX can cause significant reductions in white blood cell counts, increasing the risk of infection.

Doxorubicin undergoes several metabolic pathways within the body:

- One-Electron Reduction: This pathway produces a semiquinone radical, which can generate reactive oxygen species (ROS) that contribute to its cytotoxic effects.

- Two-Electron Reduction: The primary metabolic route, converting doxorubicin into doxorubicinol via enzymes such as carbonyl reductases.

- Deglycosidation: This minor pathway results in the formation of doxorubicin deoxyaglycone or hydroxyaglycone .

The compound's interaction with DNA involves intercalation between base pairs, leading to strand breakage and inhibition of topoisomerase II activity, which is crucial for DNA replication .

Doxorubicin exhibits potent antitumor activity through multiple mechanisms:

- DNA Intercalation: It inserts itself between DNA base pairs, disrupting the double helix structure and preventing replication.

- Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex after strand breakage, it halts DNA repair processes.

- Reactive Oxygen Species Generation: The drug can induce oxidative stress in cells, leading to further cellular damage and apoptosis .

Adverse effects include cardiotoxicity, which limits its cumulative dosing due to potential heart damage .

Doxorubicin is synthesized through fermentation processes involving specific strains of Streptomyces. The initial precursor is daunorubicin, which undergoes enzymatic modifications to yield doxorubicin. Genetic engineering techniques have also been employed to enhance production yields by introducing or modifying genes responsible for doxorubicin biosynthesis in various Streptomyces strains .

Doxorubicin Hydrochloride is widely used in oncology for treating various malignancies:

- Breast Cancer

- Lung Cancer

- Ovarian Cancer

- Lymphomas (both Hodgkin's and non-Hodgkin's)

- Sarcomas

- Leukemias

Additionally, it has been utilized in liposomal formulations for targeted therapy in patients who have not responded to conventional treatments .

Doxorubicin interacts with several biological molecules:

- Enzymes: It inhibits topoisomerase II and interferes with the activity of DNA and RNA polymerases.

- Iron: When combined with iron, doxorubicin can enhance free radical production, amplifying its cytotoxic effects but also increasing the risk of cardiotoxicity.

- Antioxidants: Studies suggest that antioxidants may mitigate some adverse effects associated with doxorubicin administration .

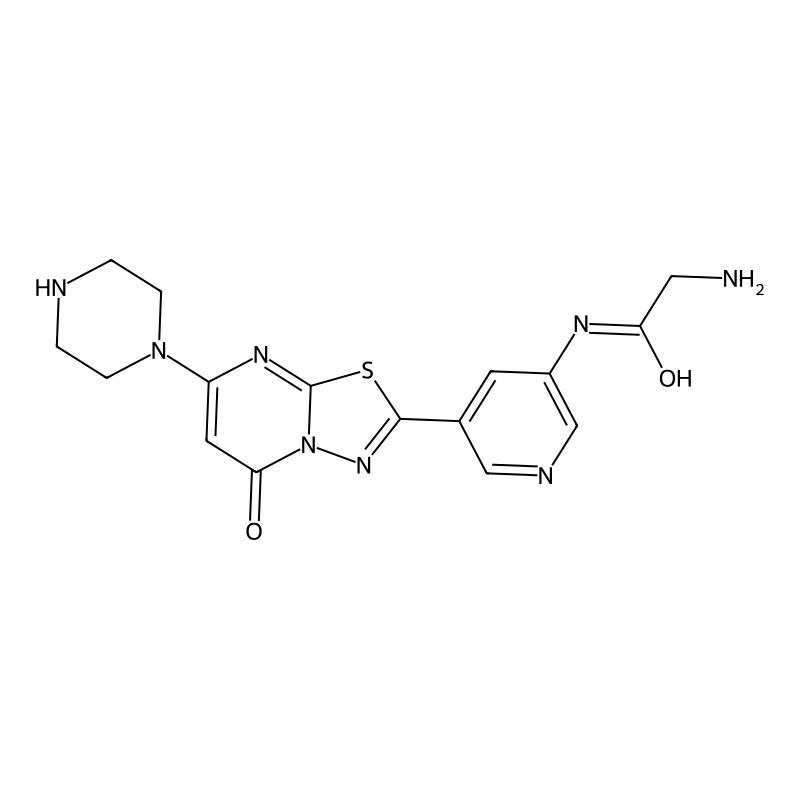

Similar Compounds: Comparison

Several compounds share structural or functional similarities with Doxorubicin Hydrochloride. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Daunorubicin | Structural analog | Less potent than doxorubicin; primarily used for acute leukemias. |

| Epirubicin | Structural analog | Modified version with reduced cardiotoxicity; commonly used in breast cancer treatment. |

| Idarubicin | Structural analog | More potent against certain leukemias; less cardiotoxic than doxorubicin. |

| Mitoxantrone | Anthracenedione derivative | Different mechanism; less effective against solid tumors but used in prostate cancer. |

Doxorubicin's unique combination of mechanisms—particularly its ability to intercalate into DNA and generate reactive oxygen species—distinguishes it from these similar compounds .

Traditional Synthetic Routes from Daunorubicin Precursors

The traditional synthesis of doxorubicin hydrochloride primarily relies on daunorubicin as the immediate precursor, with doxorubicin being a 14-hydroxylated version of daunorubicin in its biosynthetic pathway [2]. The conventional approach involves fermentation processes utilizing Streptomyces peucetius subspecies caesius ATCC 27952, which was initially created through mutagenesis of a daunorubicin-producing strain [2].

The biosynthetic pathway begins with the formation of a 21-carbon decaketide chain synthesized from a single 3-carbon propionyl group from propionyl-coenzyme A and 9 sequential decarboxylative condensations of malonyl-coenzyme A [2]. This process utilizes a Type II polyketide synthase consisting of an acyl carrier protein, a ketosynthase/chain length factor heterodimer, and a malonyl-coenzyme A:acyl carrier protein acyltransferase [2].

The conversion pathway proceeds through several key intermediates. The synthesis of epsilon-rhodomycinone represents the first pathway, followed by the formation of thymidine diphosphate daunosamine, and finally glycosylation and post-modification reactions [3]. The glycosyltransferase enzyme catalyzes the addition of thymidine diphosphate-activated glycoside to epsilon-rhodomycinone to produce rhodomycin D [2]. Subsequently, the rhodomycin D methylesterase removes the methyl group, leading to spontaneous decarboxylation and formation of 13-deoxycarminomycin [2].

The critical final step involves the cytochrome P450 enzyme DoxA, which catalyzes the 14-hydroxylation of daunorubicin to produce doxorubicin [3]. This multi-functional enzyme is responsible for the last three hydroxylation steps in the biosynthetic pathway, with the conversion of daunorubicin to doxorubicin being the rate-limiting step [29] [30].

Semi-synthetic approaches have been developed as alternatives to direct fermentation. These methods involve the chemical conversion of daunorubicin through electrophilic bromination followed by multiple processing steps [2]. However, these semi-synthetic processes suffer from poor yields and complex product separation procedures, making them economically challenging for large-scale production [24].

| Synthetic Route | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Daunorubicin precursor fermentation | Streptomyces peucetius culture | Fermentation, extraction, purification | 0.8-1.4 | Direct production | Very low yield |

| Semi-synthetic conversion | Daunorubicin | Bromination, hydrolysis | Poor | Established process | Multiple steps, low yield |

| Chemical hydroxylation | Daunorubicin | Electrophilic bromination, multiple steps | Poor | Chemical control | Complex separation |

| Biotechnological conversion | Daunorubicin | Enzymatic hydroxylation | 56% improvement with P88Y mutant | Environmentally friendly | Requires enzyme engineering |

| DoxA enzyme catalysis | Daunorubicin | Cytochrome P450 mediated oxidation | 0.286 U/mL activity | Specific enzymatic reaction | Low conversion efficiency |

The traditional fermentation yield of wild-type strains remains extremely low, making direct production economically unfeasible for industrial scale manufacturing [18]. Research has demonstrated that the 14-hydroxylation of daunorubicin by DoxA enzyme under normal conditions cannot favorably compete with baumycin biosynthesis pathways, resulting in minimal doxorubicin formation [31].

Novel Catalytic Approaches and Green Chemistry Innovations

Recent advances in green chemistry have introduced environmentally sustainable approaches to doxorubicin synthesis and formulation development. Green surface modification techniques utilizing gold nanoparticles with chondroitin sulfate and chitosan have been developed to create extended-release delivery systems for doxorubicin [4]. This approach achieved 73.37% drug release over 45 hours while maintaining negligible cytotoxicity at high concentrations [4].

Biodegradable catalyst systems represent another significant innovation in sustainable doxorubicin-related synthesis. Glycerol-based carbon solid acid catalysts have been developed for organic transformations, achieving 95% yields in 5-minute reaction times under solvent-free conditions at room temperature [5]. These recyclable catalysts offer substantial environmental benefits through reduced waste generation and elimination of organic solvents [5].

Microfluidic manufacturing technologies have emerged as promising alternatives for continuous production of doxorubicin-loaded formulations. Microfluidic-based systems enable continuous manufacturing of pegylated liposomes with subsequent active loading of doxorubicin, achieving encapsulation efficiencies exceeding 90% with particle sizes of 80-100 nanometers [13]. This approach addresses the traditional challenges of batch processing techniques and enables high production speeds while maintaining quality consistency [13].

Advanced oxidation processes utilizing bimetal metal-organic frameworks have been developed for environmental applications related to doxorubicin processing. Copper and cobalt-based metal-organic frameworks with adenine as the organic ligand demonstrate rapid catalytic activity, achieving 80% degradation efficiency in 10 seconds when combined with peroxymonosulfate [7].

Controlled antisolvent precipitation techniques have been developed for fabricating doxorubicin nanoparticles with enhanced intracellular delivery capabilities. These polymeric nanoparticles achieve drug loading capacities up to 14% and encapsulation efficiencies as high as 49% under defined processing conditions [23].

| Innovation Type | Technology | Environmental Benefits | Efficiency Improvements | Applications |

|---|---|---|---|---|

| Green surface modification | Gold nanoparticles with chondroitin sulfate | Reduced cytotoxicity, green fabrication | 73.37% drug release after 45h | Drug delivery systems |

| Biodegradable catalyst synthesis | Glycerol-based carbon catalyst | Biodegradable, recyclable | 95% yield in 5 minutes | Catalyst synthesis |

| Microfluidic manufacturing | Continuous flow synthesis | Reduced waste, continuous process | High production speeds achievable | Large-scale production |

| Solvent-free conditions | Room temperature synthesis | No organic solvents | Excellent yields | Pharmaceutical synthesis |

| Carbon solid acid catalysis | Recyclable biodegradable catalyst | Recyclable, reduced waste | Highly efficient conversion | Organic transformations |

Rational design strategies for cytochrome P450 enzymes have yielded significant improvements in doxorubicin biosynthesis efficiency. The engineered DoxA mutant P88Y demonstrates a 56% increase in bioconversion efficiency compared to wild-type enzyme, achieved through enhanced hydrophobic interactions with the daunorubicin substrate [24] [32]. Molecular dynamics simulations revealed that this mutant forms new hydrophobic interactions that enhance binding stability and improve catalytic activity [24].

Industrial-Scale Production and Quality Control Protocols

Industrial-scale production of doxorubicin hydrochloride requires sophisticated manufacturing processes that integrate fermentation technology with stringent quality control measures. Good Manufacturing Practice-compliant production facilities have been established for large-scale synthesis, with successful production of multiple batches demonstrating high reproducibility and batch-to-batch uniformity [10].

Current industrial production utilizes engineered Streptomyces peucetius strains that have been optimized through multiple approaches. Strain SIPI-7-14 was developed through doxorubicin resistance screening, followed by genetic modifications including dnrU gene knockout to reduce 13-dihydrodaunorubicin production and drrC gene overexpression to enhance doxorubicin resistance [18]. The resulting engineered strain S. peucetius ΔU1/drrC achieved doxorubicin production of 1128 mg/L, representing a 102.1% increase compared to the parent strain [18].

Fermentation optimization studies have demonstrated significant yield improvements through medium composition adjustments and culture condition optimization. Response surface methodology has been employed to optimize fermentation parameters, resulting in doxorubicin yields reaching 1406 mg/L in shake flask cultures and 1461 mg/L in 10-liter fermenter systems after 7 days of cultivation [18]. These yields represent the highest reported production levels to date and indicate strong potential for industrial-scale fermentation processes [18] [20].

| Strain | Doxorubicin Yield (mg/L) | Improvement (%) | Key Modifications | Culture Conditions | Production Scale |

|---|---|---|---|---|---|

| S. peucetius ATCC 27952 (wild-type) | 10-75 | Baseline | None | Standard fermentation | Laboratory |

| S. peucetius SIPI-14 | 119 | Reference strain | UV/ARTP mutagenesis | Optimized medium | Laboratory |

| S. peucetius SIPI-7-14 | Enhanced resistance | Resistance screening | Doxorubicin resistance screening | Resistance medium | Laboratory |

| S. peucetius ΔU1/drrC | 1128 | 102.1% vs SIPI-14 | dnrU knockout, drrC overexpression | Optimized medium, 10L fermenter | Pilot scale |

| S. peucetius 33-24 | 1100 | 824% vs SIPI-11 | UV/ARTP treatment | 5L fermenter | Pilot scale |

Quality control protocols for industrial doxorubicin hydrochloride production encompass comprehensive analytical testing procedures. The drug substance specification aligns with pharmacopoeia standards and includes additional requirements for related substances and residual solvents [14]. Certificate of Suitability procedures ensure chemical purity and microbiological quality compliance with European Pharmacopoeia standards [14].

Critical quality parameters include doxorubicin hydrochloride concentration maintained at 0.45-0.55 mg/mL, pH range of 5.0-7.0, and endotoxin levels below 1.21 International Units per milliliter [10]. Particle size control utilizes dynamic light scattering with specifications of Caelyx ± 20 nanometers Z-average, while drug leakage must remain below 10% [10]. Sterility testing follows United States Pharmacopeia chapter 71 guidelines, and related substances analysis employs high-performance liquid chromatography methods [10].

| Parameter | Specification | Test Method | Quality Control Stage |

|---|---|---|---|

| Doxorubicin HCl concentration | 0.45-0.55 mg/mL | HPLC | Release testing |

| pH range | 5.0-7.0 | pH meter | In-process control |

| Endotoxin level | <1.21 IU/mL | LAL test | Release testing |

| Drug leakage | <10% | HPLC | Stability testing |

| Particle size (Z-average) | Caelyx ± 20 nm | Dynamic light scattering | In-process control |

| Sterility | Sterile | USP <71> | Release testing |

| Related substances | Within limits | HPLC | Release testing |

| Assay range | 98.0-102.0% | HPLC | Release testing |

| Moisture content | NMT 5.0% | Karl Fischer | Raw material testing |

| Heavy metals | NMT 20 ppm | Atomic absorption | Raw material testing |

Modern analytical methods for doxorubicin hydrochloride quality control utilize ultra-high-performance liquid chromatography systems capable of operating at pressures up to 800 bar with sub-2 micrometer columns [34]. These systems achieve excellent precision with relative standard deviation values below 0.73% for both retention time and peak area measurements [34]. System suitability criteria include resolution not less than 1.5 between doxorubicin and epirubicin, with relative standard deviation for area and retention time not more than 0.73% [34].

Stability testing protocols encompass long-term storage studies at controlled temperature and humidity conditions. Drug substance stability data demonstrate stability for at least 18 months after release when stored below 25°C [14]. Accelerated stability studies at 40°C and 75% relative humidity provide additional data for shelf-life determination and packaging optimization [14].

Economic considerations for industrial production indicate that doxorubicin manufacturing costs approximately $1.1 million per kilogram for non-liposomal formulations [2]. The global market size was valued at approximately $1.3 billion in 2023, with projected growth at 6.3% compound annual growth rate through 2032 [42]. Production scaling challenges include maintaining quality consistency, homogeneity, and stability across increased manufacturing volumes, which contributes to elevated production costs [11].

DNA Intercalation and Helical Structure Disruption Mechanisms

Doxorubicin hydrochloride exerts its primary anticancer activity through intercalation between DNA base pairs, fundamentally altering the structural integrity and functional properties of the DNA double helix. The molecular mechanism of DNA intercalation involves the insertion of the planar anthracycline tetracyclic aglycone moiety between adjacent DNA base pairs, with the positively charged daunosamine sugar component positioned within the minor groove [1] [2] [3].

Thermodynamic Basis of Intercalation

Comprehensive molecular dynamics simulations and experimental studies have revealed that doxorubicin hydrochloride intercalation into DNA is driven by complex thermodynamic interactions. The binding free energy for doxorubicin-DNA complexes ranges from -4.99 kcal/mol to -7.7 ± 0.3 kcal/mol, indicating highly favorable binding interactions [4] [5] [6]. Van der Waals interactions constitute the major driving force for stable complex formation, overcoming several unfavorable contributions including DNA deformation energy, electrostatic interactions, and entropic costs associated with translational and rotational restrictions [1] [6].

The intercalation process involves significant energetic contributions from multiple molecular interactions. Non-polar solvation interactions provide favorable contributions to binding stability, while electrostatic interactions and DNA deformation energy impose energetic penalties that must be overcome [1] [6]. The modified Molecular Mechanics Poisson-Boltzmann Surface Area methodology reveals that vibrational entropic contributions and concentration-dependent free energies also contribute favorably to complex formation [1].

Sequence Specificity and Base Pair Interactions

Doxorubicin hydrochloride exhibits preferential binding to guanine-cytosine base pairs over adenine-thymine sequences, with intercalation occurring preferentially at cytosine-guanine dinucleotide steps [7] [8]. Molecular modeling studies demonstrate that the drug intercalates close to specific nucleotides including adenine-7, cytosine-5, cytosine-19, guanine-6, thymine-8, and thymine-18, with hydrogen bonding interactions particularly prominent between the amino group of doxorubicin and cytosine-19 [2] [5].

The binding constant for doxorubicin-DNA interactions varies significantly depending on the DNA sequence and experimental conditions, ranging from 1-2 × 10⁶ M⁻¹ for general interactions to 2.3 × 10⁸ M⁻¹ for specific high-affinity complexes [9] [8]. This sequence selectivity is determined primarily by base pairs located downstream from the intercalation site, with particular preference for adenine-thymine or thymine-adenine dinucleotide sequences driven by favorable electrostatic and van der Waals interactions [10].

DNA Structural Perturbations

Intercalation of doxorubicin hydrochloride induces profound structural changes in the DNA double helix. Each intercalated drug molecule causes DNA contour length to increase by approximately 0.34 nanometers, accompanied by helix unwinding of approximately 26 degrees per bound molecule [11]. These structural perturbations result in significant DNA stiffening effects, which are attributed to helix clamping by anthracycline groups and the formation of hydrogen bonding networks between the drug and DNA bases [11].

The intercalation process induces a partial B-form to A-form DNA transition, altering the major and minor groove dimensions and accessibility [12] [5]. This conformational change has important implications for protein-DNA interactions and may contribute to the disruption of normal cellular processes including transcription and replication [12].

Nucleosome Interactions and Chromatin Effects

Recent studies have demonstrated that doxorubicin hydrochloride preferentially intercalates into bent nucleosomal DNA due to increased torsional stress compared to linear DNA fragments [13]. This preferential binding to nucleosomal structures has significant implications for chromatin organization and gene expression regulation. The drug-induced nucleosome destabilization leads to histone eviction and chromatin remodeling, independent of topoisomerase II-mediated effects [14].

Doxorubicin hydrochloride accumulation in nucleosomal DNA may contribute to its selective toxicity toward rapidly dividing cancer cells, which exhibit higher levels of chromatin remodeling activity compared to quiescent normal cells [15] [16]. The correlation between cytotoxicity and nucleosome binding affinity suggests that chromatin-level interactions may be more relevant to therapeutic efficacy than interactions with free DNA [16].

Topoisomerase II Inhibition and Apoptotic Pathway Activation

Doxorubicin hydrochloride functions as a topoisomerase II poison, stabilizing the normally transient cleavable complex formed between DNA topoisomerase II and DNA, ultimately leading to the accumulation of DNA double-strand breaks and activation of apoptotic pathways [17] [18] [19].

Topoisomerase II Poison Mechanism

DNA topoisomerase II exists in two major isoforms in mammalian cells: topoisomerase II alpha and topoisomerase II beta. Both isoforms are targeted by doxorubicin hydrochloride, though topoisomerase II beta appears to be particularly important in mediating cardiotoxicity [20] [21]. The enzyme normally functions by creating transient double-strand breaks in DNA to relieve topological tension during replication and transcription, followed by rapid religation of the cleaved DNA strands [18].

Doxorubicin hydrochloride intercalates into the DNA component of the topoisomerase II-DNA cleavable complex, stabilizing this normally transient intermediate and preventing the religation step [22] [18] [19]. This stabilization transforms the beneficial enzyme-DNA interaction into a cytotoxic lesion, as the drug-stabilized cleavable complexes persist and accumulate within the cell [19]. The stabilized complexes represent potentially reversible molecular events, but their persistence due to strong DNA binding is recognized as an apoptotic stimulus [22].

DNA Damage and Double-Strand Break Formation

The stabilization of topoisomerase II cleavable complexes by doxorubicin hydrochloride results in the formation of characteristic DNA double-strand breaks with covalently attached protein adducts [17] [19] [23]. These protein-linked DNA breaks are distinct from simple double-strand breaks and represent a specific type of DNA damage that is particularly difficult for cellular repair mechanisms to resolve [23].

The accumulation of topoisomerase II-mediated DNA double-strand breaks triggers activation of DNA damage response pathways, including ataxia telangiectasia mutated and ataxia telangiectasia and Rad3-related protein kinase signaling cascades [20] [19]. These pathways coordinate cell cycle checkpoint activation, DNA repair attempts, and ultimately apoptotic cell death when DNA damage exceeds repair capacity [19].

Cell Cycle Effects and Checkpoint Activation

Doxorubicin hydrochloride treatment induces G2/M cell cycle arrest through activation of DNA damage checkpoints [24] [19]. The persistent DNA double-strand breaks generated by topoisomerase II poisoning activate checkpoint kinases that prevent progression from G2 phase into mitosis, allowing time for DNA repair or alternatively triggering apoptosis if damage is irreparable [19].

The cell cycle arrest is mediated by p53-dependent and p53-independent pathways, with activation of downstream effectors including p21 and other cyclin-dependent kinase inhibitors [25] [26]. In cells with functional p53, the transcriptional activation of pro-apoptotic genes contributes significantly to cell death pathways [25].

Apoptotic Pathway Activation

Doxorubicin hydrochloride activates both intrinsic and extrinsic apoptotic pathways through multiple molecular mechanisms. The intrinsic pathway is activated through mitochondrial membrane permeabilization mediated by pro-apoptotic proteins including Bax and Bak [27] [28]. Mitochondrial cytochrome c release leads to apoptosome formation and caspase-9 activation, subsequently triggering caspase-3 activation and apoptotic cell death [27] [28].

The extrinsic apoptotic pathway is activated through upregulation of death receptors including Fas and tumor necrosis factor receptor, leading to formation of death-inducing signaling complexes and caspase-8 activation [27]. Doxorubicin hydrochloride treatment induces nuclear factor-activated T cell-4 and nuclear factor kappa B activation, contributing to death receptor upregulation and extrinsic pathway activation [27].

Sequential caspase activation has been characterized, with doxorubicin requiring caspase-2, protein kinase C delta, and c-Jun N-terminal kinase activation for efficient apoptosis induction [29]. Caspase-2 functions upstream of mitochondrial events, with protein kinase C delta serving as a novel caspase-2 substrate that is cleaved and activated during the apoptotic process [29].

Non-Topoisomerase II-Mediated Effects

Recent studies have identified topoisomerase II-independent mechanisms of doxorubicin hydrochloride-induced cell death. Doxorubicin-DNA adducts formed through drug-formaldehyde interactions can induce apoptosis independently of topoisomerase II function, suggesting alternative pathways for therapeutic activity [30]. These adducts appear to be more cytotoxic than topoisomerase II-mediated lesions and may contribute significantly to overall therapeutic efficacy [30].

The formation of doxorubicin-DNA adducts activates DNA damage response pathways that are distinct from those triggered by topoisomerase II poisoning, providing additional mechanisms for cancer cell selectivity [30]. This multiplicity of mechanisms may explain the continued efficacy of doxorubicin hydrochloride even in cancer cells with reduced topoisomerase II expression or activity [30].

Reactive Oxygen Species Generation and Oxidative Stress Pathways

Doxorubicin hydrochloride induces extensive reactive oxygen species generation through multiple enzymatic and non-enzymatic pathways, contributing significantly to both therapeutic efficacy and dose-limiting toxicities [31] [32] [33].

One-Electron Reduction and Semiquinone Formation

The quinone moiety of doxorubicin hydrochloride undergoes one-electron reduction to form unstable semiquinone radicals through interactions with various cellular reductases [31] [33] [34]. Key enzymatic systems involved include NADPH-cytochrome P450 reductase, NADH dehydrogenase, cytochrome P450 enzymes, and xanthine oxidase [31] [35] [33]. The semiquinone radical is highly unstable and rapidly undergoes reoxidation in the presence of molecular oxygen, regenerating the parent quinone while producing superoxide anion radicals [31] [33].

This redox cycling process can occur continuously as long as reducing equivalents and molecular oxygen are available, leading to sustained reactive oxygen species production [31] [33] [34]. Electron paramagnetic resonance spectroscopy studies have confirmed semiquinone radical formation in cellular systems, with the amount and stability of radicals varying among different anthracycline derivatives [35] [36].

Iron Chelation and Hydroxyl Radical Formation

Doxorubicin hydrochloride functions as a potent iron chelator, forming doxorubicin-iron complexes that serve as efficient catalysts for hydroxyl radical formation through Fenton chemistry [37] [38] [39]. The drug can chelate both ferrous and ferric iron, with the resulting complexes participating in the conversion of hydrogen peroxide to highly reactive hydroxyl radicals [37] [39].

Hydroxyl radicals represent the most reactive oxygen species generated in biological systems and cause extensive damage to DNA, proteins, and lipid membranes [37] [39]. The iron-dependent mechanism is particularly important in cardiac tissue, where iron availability may be higher due to the high metabolic demands and mitochondrial density of cardiomyocytes [38].

Studies using the cardioprotective agent dexrazoxane have demonstrated that mitochondrial iron accumulation is a key mediator of doxorubicin cardiotoxicity [38]. Dexrazoxane prevents cardiotoxicity by reducing mitochondrial iron levels, while more potent iron chelators such as deferoxamine that cannot access mitochondrial iron pools provide limited cardioprotection [38].

NADPH Oxidase Activation

Doxorubicin hydrochloride treatment leads to rapid activation of NADPH oxidase enzymes, particularly NOX2 and NOX4 isoforms that are predominantly expressed in cardiac tissue [32] [40] [41]. NADPH oxidases transfer electrons from NADPH to molecular oxygen, generating superoxide anions that can be converted to hydrogen peroxide and other reactive oxygen species [32].

NOX2 activation involves phosphorylation of cytosolic subunits including p47phox, leading to membrane translocation and assembly of the active enzyme complex [32] [42]. NOX4, in contrast, is constitutively active but its expression and activity are enhanced by doxorubicin treatment [32]. Both oxidases contribute to the accumulation of reactive oxygen species and subsequent oxidative damage [32] [40] [43].

Genetic studies using NADPH oxidase-deficient mice have confirmed the importance of these enzymes in doxorubicin-induced cardiotoxicity, with knockout mice showing significant protection against cardiac dysfunction [40] [43] [44]. These findings suggest that NADPH oxidase inhibition may represent a viable cardioprotective strategy [40] [43].

Mitochondrial Complex I Interactions

Mitochondrial Complex I serves as a major site for doxorubicin-induced reactive oxygen species generation [34] [45] [46]. Doxorubicin accumulates preferentially in mitochondria at concentrations 100-fold higher than plasma levels, making mitochondria both a major source and target of oxidative damage [45].

The drug undergoes redox cycling at Complex I, accepting electrons from NADH dehydrogenase at the expense of normal electron transport [34] [46]. This process generates semiquinone radicals and superoxide anions while simultaneously impairing mitochondrial respiration and ATP synthesis [34] [45] [46]. The disruption of Complex I function contributes to mitochondrial dysfunction and cell death [45] [46].

Doxorubicin also inhibits other components of the mitochondrial respiratory chain, including cytochrome c oxidase, leading to comprehensive mitochondrial dysfunction [45] [46]. The drug binds irreversibly to cardiolipin, a mitochondrial inner membrane phospholipid required for optimal respiratory enzyme function, further compromising mitochondrial integrity [45].

Oxidative Damage and Cellular Consequences

The reactive oxygen species generated through doxorubicin treatment cause extensive damage to cellular macromolecules. DNA damage includes base modifications such as 8-oxo-7,8-dihydro-2'-deoxyguanosine formation, single-strand breaks, and double-strand breaks [47] [48] [49]. Protein carbonylation represents a major form of oxidative protein modification, with cardiac myosin binding protein C identified as a particularly susceptible target in cardiomyocytes [48].

Lipid peroxidation affects cellular and mitochondrial membranes, altering membrane fluidity and permeability [50] [48]. The combination of DNA damage, protein oxidation, and membrane peroxidation ultimately leads to cellular dysfunction and death through apoptotic and necrotic pathways [50] [51] [48].

The extent of oxidative damage varies among different cell types, with cardiac tissue being particularly susceptible due to lower levels of antioxidant enzymes compared to other tissues such as liver [50] [48]. This differential susceptibility contributes to the cardioselective toxicity that limits the clinical use of doxorubicin hydrochloride [50] [48].

Antioxidant Defense Responses

Cells respond to doxorubicin-induced oxidative stress through upregulation of antioxidant defense systems, though these responses are often insufficient to prevent oxidative damage [32] [48]. Superoxide dismutase, catalase, and glutathione peroxidase activities may be enhanced, but the sustained nature of reactive oxygen species production often overwhelms these protective mechanisms [32] [48].

Glutathione depletion is a consistent finding in doxorubicin-treated cells, reflecting both increased consumption for detoxification reactions and impaired synthesis due to oxidative damage to key enzymes [50] [48]. NADPH depletion also occurs, limiting the reducing capacity needed for antioxidant enzyme function and glutathione regeneration [50].

Purity

Quantity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (77.12%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (27.45%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (32.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H340 (33.99%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (92.81%): May cause cancer [Danger Carcinogenicity];

H360 (31.37%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Caelyx pegylated liposomal is indicated: as monotherapy for patients with metastatic breast cancer , where there is an increased cardiac risk; for treatment of advanced ovarian cancer in women who have failed a first-line platinum-based chemotherapy regimen; in combination with bortezomib for the treatment of progressive multiple myeloma in patients who have received at least one prior therapy and who have already undergone or are unsuitable for bone marrow transplant; for treatment of AIDS-related Kaposi's sarcoma (KS) in patients with low CD4 counts (

Myocet liposomal, in combination with cyclophosphamide, is indicated for the first-line treatment of metastatic breast cancer in adult women.

Treatment of breast and ovarian cancer .

Treatment of hepatocellular carcinoma

NCI Cancer Drugs

US Brand Name(s): Ellence

FDA Approval: Yes

Epirubicin hydrochloride is approved to be used with other drugs to treat: Breast cancer. It is used after surgery in patients whose cancer has spread to the lymph nodes under the arm.

Epirubicin hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

MeSH Pharmacological Classification

ATC Code

L01DB

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Irritant;Health Hazard

Other CAS

25316-40-9

Wikipedia

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients